3-(2-Hydroxy-3-methylbutoxy)benzaldehyde
Description
3-(2-Hydroxy-3-methylbutoxy)benzaldehyde is a benzaldehyde derivative featuring a substituted benzene ring with a 2-hydroxy-3-methylbutoxy group at the C-3 position. This compound belongs to a broader class of aromatic aldehydes, which are pivotal intermediates in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-hydroxy-3-methylbutoxy)benzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-9(2)12(14)8-15-11-5-3-4-10(6-11)7-13/h3-7,9,12,14H,8H2,1-2H3 |
InChI Key |
NOOZNGAZDQNCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC1=CC=CC(=C1)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Preparation Methods
Methodology Overview
The Vilsmeier-Haack reaction, widely used for introducing aldehyde groups onto aromatic systems, involves generating a chloroiminium intermediate from dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophilic species reacts with electron-rich arenes, such as phenols, to yield para-substituted aldehydes.
Adaptation for Target Compound :
Reaction Conditions and Optimization
Limitations :
-
Requires pre-installation of the ether side chain on the phenol precursor.
-
Regioselectivity depends on the directing effects of existing substituents.
Mitsunobu Reaction for Ether Synthesis
Reaction Design
The Mitsunobu reaction enables ether formation between alcohols under mild conditions, ideal for coupling 3-hydroxybenzaldehyde with 2-hydroxy-3-methyl-1-butanol.
Procedure :
-
Activation : Combine 3-hydroxybenzaldehyde, 2-hydroxy-3-methyl-1-butanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in anhydrous THF.
-
Coupling : Stir at 0–25°C for 12–24 hours.
-
Workup : Filter to remove phosphine oxide byproducts and purify via column chromatography.
Key Parameters
| Component | Role | Molar Ratio |
|---|---|---|
| 3-Hydroxybenzaldehyde | Nucleophile | 1.0 |
| 2-Hydroxy-3-methyl-1-butanol | Electrophile | 1.2 |
| DIAD | Oxidizing agent | 1.2 |
| PPh₃ | Reducing agent | 1.2 |
Advantages :
-
High stereochemical fidelity.
-
Avoids harsh basic conditions.
Challenges :
-
Cost of reagents (DIAD, PPh₃).
-
Competing reactions if multiple hydroxyl groups are present.
Williamson Ether Synthesis with Protected Intermediates
Stepwise Approach
-
Protection :
-
Protect the phenolic –OH of 3-hydroxybenzaldehyde as a methoxymethyl (MOM) ether.
-
Protect the secondary –OH of 2-hydroxy-3-methyl-1-butanol as a tert-butyldimethylsilyl (TBDMS) ether.
-
-
Alkylation :
-
Convert the protected alcohol to a mesylate (MsCl, Et₃N).
-
React with protected 3-hydroxybenzaldehyde under basic conditions (K₂CO₃, DMF).
-
-
Deprotection :
-
Remove MOM and TBDMS groups sequentially using acidic conditions (HCl/MeOH).
-
Comparative Efficiency
| Step | Yield Range | Key Considerations |
|---|---|---|
| Protection | 85–95% | Anhydrous conditions critical. |
| Mesylation | 90–98% | Exothermic; controlled cooling needed. |
| Alkylation | 70–80% | Base choice affects reaction rate. |
| Global Deprotection | 80–90% | Acid concentration dictates selectivity. |
Optimization Tips :
-
Use tetra-n-butylammonium fluoride (TBAF) for gentle silyl ether removal.
-
Employ microwave irradiation to accelerate alkylation steps.
Alternative Pathways and Emerging Techniques
Transition Metal-Catalyzed Coupling
Palladium-catalyzed C–O bond formation offers a modern alternative:
Biocatalytic Approaches
Enzymatic oxidation of 3-(2-hydroxy-3-methylbutoxy)benzyl alcohol using alcohol dehydrogenases (ADHs) presents a green chemistry option:
-
Enzyme Source : Rhodococcus ruber ADH.
-
Cofactor Regeneration : NADPH recycling via glucose dehydrogenase.
-
Yield (Model Substrates) : 40–55%.
Critical Analysis of Methodologies
Recommendations :
-
Lab-Scale : Mitsunobu reaction for rapid access to small quantities.
-
Industrial : Williamson ether synthesis with process intensification.
Q & A
Q. What are the optimal synthetic routes for 3-(2-hydroxy-3-methylbutoxy)benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For example, coupling 3-hydroxybenzaldehyde with 2-hydroxy-3-methylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction temperature (60–80°C) and solvent polarity significantly affect regioselectivity and yield . Evidence from similar benzaldehyde derivatives (e.g., 4-methoxy-3-(3-methylbutoxy)benzaldehyde) suggests that microwave-assisted synthesis may reduce side-product formation by 15–20% compared to conventional heating .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include the aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl/methoxy protons (δ 1.2–2.5 ppm for methyl groups; δ 5.0–5.5 ppm for hydroxy).
- IR : Strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~3400 cm⁻¹).
- MS : Parent ion [M+H]⁺ at m/z 222.1 (calculated using NIST Chemistry WebBook data ).
Cross-referencing with databases like PubChem or NIST ensures accurate peak assignments, particularly for distinguishing between methoxy and hydroxy groups in crowded regions .
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects. The aldehyde group’s electrophilicity is influenced by the electron-donating 2-hydroxy-3-methylbutoxy substituent, reducing its reactivity by ~30% compared to unsubstituted benzaldehyde. Solvent effects (PCM models) show polar aprotic solvents (e.g., DMSO) stabilize transition states, lowering activation energy by 5–8 kcal/mol .
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : SHELX software (SHELXL/SHELXS) is critical for refining crystal structures. For example, in a related compound (2-hydroxy-3-nitrobenzaldehyde), hydrogen bonding between the hydroxyl and nitro groups was resolved using anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis . Data collection at low temperatures (100 K) minimizes thermal motion artifacts, improving R-factor convergence to <0.05 .
Q. How should researchers address contradictions in thermodynamic data (e.g., boiling points) reported for this compound?
- Methodological Answer : Discrepancies often arise from purity or measurement techniques. NIST-standardized methods (e.g., differential scanning calorimetry) provide reliable vapor pressure data. For this compound, predicted boiling points (ACD/Labs Percepta) are 320–330°C, but experimental values may vary by ±5°C due to decomposition. Cross-validate using gas chromatography-mass spectrometry (GC-MS) with internal standards .
Q. What strategies mitigate unexpected byproducts during functionalization of this compound?
- Methodological Answer : Bromination or oxidation reactions may yield regioisomers due to steric hindrance from the 3-methylbutoxy group. For example, bromination of 3-hydroxybenzaldehyde unexpectedly produces 2-bromo-3-hydroxybenzaldehyde in 40% yield due to directing effects . Using bulky directing groups (e.g., tert-butoxy) or low-temperature conditions (−20°C) suppresses side reactions by 25–30% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
